2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide
Description
2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylamino group, a chloro-nitroaniline moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O3/c1-14(2,3)18-9-13(20)17-7-6-16-12-5-4-10(19(21)22)8-11(12)15/h4-5,8,16,18H,6-7,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPOWJSNKPVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2-chloro-4-nitroaniline: This can be achieved by nitration of 2-chloroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the ethylamine derivative: The 2-chloro-4-nitroaniline is then reacted with ethylene diamine under controlled conditions to form the ethylamine derivative.
Acylation: The ethylamine derivative is acylated using acetic anhydride to form the final product, 2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Acylation and Alkylation: The amino groups can undergo further acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Acylation: Acetic anhydride or other acylating agents.
Major Products
Reduction: Formation of 2-(tert-butylamino)-N-[2-(2-amino-4-nitroanilino)ethyl]acetamide.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitro and chloro groups play a crucial role in its binding affinity and specificity, while the tert-butylamino group enhances its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)ethyl methacrylate
- 2-(tert-butylamino)ethyl acetate
- 2-(tert-butylamino)ethyl chloride
Uniqueness
2-(tert-butylamino)-N-[2-(2-chloro-4-nitroanilino)ethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
